molecular formula C16H15NO6S B2427904 3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid CAS No. 790272-30-9

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid

Numéro de catalogue B2427904
Numéro CAS: 790272-30-9
Poids moléculaire: 349.36
Clé InChI: RCCBBQHLTAYDIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid, also known as DBIBA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Synthesis and Bioactivity

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid is involved in the synthesis of various bioactive compounds. It is a derivative of 3,4-dihydro-2H-1,5benzodioxepine, known for its biological properties. Compounds in this series have been identified as unique classes of β-adrenergic stimulants and possess bronchial dilator activity. They are also involved in the synthesis of antifungal strobilurins, showcasing their diverse bioactivity. The synthesis involves intricate processes such as condensation, Dieckmann cyclization, Thorpe cyclization, and allylation-epoxidation-cyclization-oxidation sequences, highlighting the compound's chemical versatility (Damez, Labrosse, Lhoste, & Sinou, 2001).

Development of Receptor Antagonists

The compound is a precursor in developing selective EP1 receptor antagonists. A series of derivatives synthesized from it demonstrated high selectivity and affinity for EP receptors, highlighting its potential in therapeutic applications, particularly in mitigating harmful drug interactions. The structure-activity relationship studies further refined the compounds, optimizing their biological efficacy while reducing potential side effects, indicating the compound's pivotal role in pharmaceutical development (Naganawa et al., 2006).

Contribution to Natural Product Biosynthesis

This compound is structurally related to 3,5-AHBA, a precursor for a vast array of natural products including the naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of these compounds is significant, involving molecular genetics, chemical, and biochemical perspectives. This relationship underscores the compound's importance in the biosynthesis pathways of various medically and industrially important natural products (Kang, Shen, & Bai, 2012).

Anticancer and Antioxidant Properties

Derivatives synthesized from this compound showed promising results in bioactivity evaluation. Some derivatives exhibited cytotoxicity against cancer cell lines and notable antioxidant activities. These findings suggest the compound's derivatives as potential therapeutic agents in cancer treatment and as antioxidants, offering protection against oxidative stress (Kumar et al., 2021).

Antibacterial Applications

The compound has been utilized in synthesizing novel derivatives with potent antibacterial activities. These derivatives were synthesized and tested for their potential as antibacterial agents, indicating the compound's role in developing new chemotherapeutic agents and drug candidates for managing bacterial infections (Satpute, Gangan, & Shastri, 2018).

Propriétés

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6S/c18-16(19)11-3-1-4-12(9-11)17-24(20,21)13-5-6-14-15(10-13)23-8-2-7-22-14/h1,3-6,9-10,17H,2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBBQHLTAYDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.